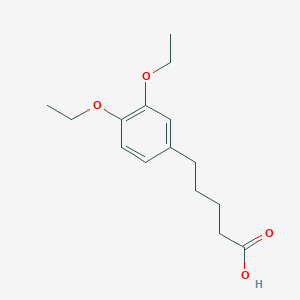![molecular formula C23H24O8 B13683849 Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether is a synthetic organic compound that belongs to the family of bisphenols It is characterized by the presence of two phenolic groups connected by a central ether linkage, with additional dioxolane rings attached to the phenolic units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether typically involves the reaction of bisphenol A with formaldehyde and an appropriate dioxolane derivative. The reaction is carried out under acidic or basic conditions, depending on the desired product and reaction efficiency. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents like sodium borohydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated bisphenol derivatives.
科学的研究の応用
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and resistance to environmental degradation.
作用機序
The mechanism of action of bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether involves its interaction with various molecular targets and pathways. The phenolic groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels. The dioxolane rings provide structural rigidity, enhancing the compound’s stability and interaction with other molecules.
類似化合物との比較
Similar Compounds
Bisphenol A: A widely used bisphenol with similar phenolic groups but lacking the dioxolane rings.
Bisphenol F: Contains a similar central ether linkage but with different substituents on the phenolic rings.
Bisphenol S: Features sulfone groups instead of ether linkages, providing different chemical properties.
Uniqueness
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether is unique due to the presence of dioxolane rings, which impart additional stability and rigidity to the molecule
特性
分子式 |
C23H24O8 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
4-[[4-[2-[4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C23H24O8/c1-23(2,15-3-7-17(8-4-15)26-11-19-13-28-21(24)30-19)16-5-9-18(10-6-16)27-12-20-14-29-22(25)31-20/h3-10,19-20H,11-14H2,1-2H3 |
InChIキー |
WMXJKASNALNICA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OCC2COC(=O)O2)C3=CC=C(C=C3)OCC4COC(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


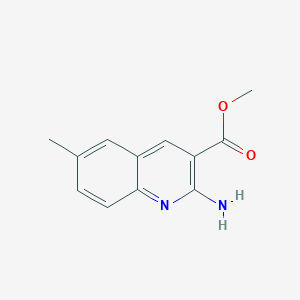
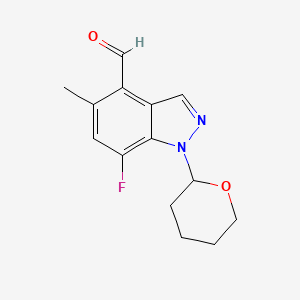
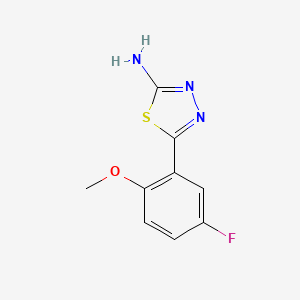
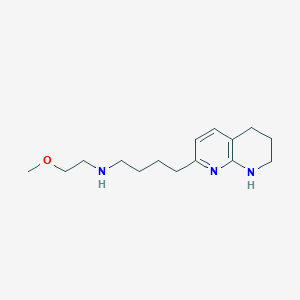
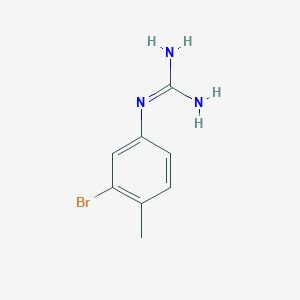
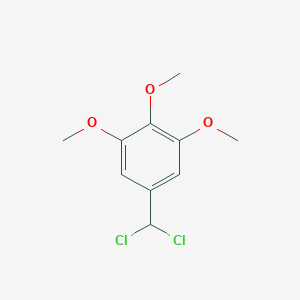
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)


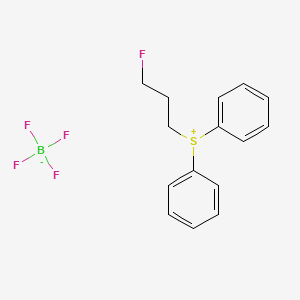
![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
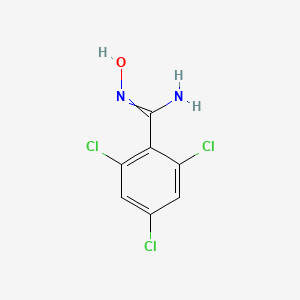
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
